molecular formula C20H28O4 B1148982 16-Hydroxy-2-oxocleroda-3,13-dien-15,16-olide CAS No. 165459-53-0

16-Hydroxy-2-oxocleroda-3,13-dien-15,16-olide

Cat. No.: B1148982
CAS No.: 165459-53-0
M. Wt: 332.43392
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Description

16-Hydroxy-2-oxocleroda-3,13-dien-15,16-olide (CAS# 165459-53-0) is a clerodane-type diterpenoid, a class of compounds recognized for their significant pharmacological potential. This compound is sourced from medicinal plants of the Polyalthia genus, such as Polyalthia cheliensis . Researchers value this compound primarily for its potent anti-inflammatory and anti-cancer activities, making it a compelling candidate for investigating new therapeutic pathways. In the context of cancer research, closely related clerodane diterpenoids have been demonstrated to inhibit proliferation and induce mitochondrial-dependent apoptosis in various human cancer cell lines, including renal carcinoma. The proposed mechanisms of action involve the suppression of key oncogenic signaling pathways, such as Akt, mTOR, and MEK-ERK, and the elevation of intracellular ROS levels, leading to programmed cell death . For inflammation research, this compound class shows promise by significantly inhibiting the production of key pro-inflammatory mediators like nitric oxide (NO) and prostaglandin E2 (PGE2) in cellular models such as LPS-stimulated macrophages . Its well-documented bioactivity makes it an excellent tool for probing the mechanisms of cell death, signal transduction, and immune response. This product is intended For Research Use Only. It is not intended for diagnostic or therapeutic use, nor for human consumption.

Properties

IUPAC Name

3-[2-(1,2,4a,5-tetramethyl-7-oxo-3,4,8,8a-tetrahydro-2H-naphthalen-1-yl)ethyl]-2-hydroxy-2H-furan-5-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H28O4/c1-12-5-7-20(4)13(2)9-15(21)11-16(20)19(12,3)8-6-14-10-17(22)24-18(14)23/h9-10,12,16,18,23H,5-8,11H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVNWQSVZIUIVBI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC2(C(C1(C)CCC3=CC(=O)OC3O)CC(=O)C=C2C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H28O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Maceration and Sequential Partitioning

In a standardized protocol, 16 kg of dried leaves are macerated in 50 L of ethanol at room temperature for 72 hours, with three successive extractions. The combined ethanolic extract is concentrated under reduced pressure to yield a crude residue (~2 kg), which is then partitioned sequentially with hexane, chloroform, and butanol. The hexane fraction, rich in non-polar diterpenoids, is typically selected for further processing.

Table 1: Solvent Partitioning Parameters

SolventVolume (L)Number of PartitionsKey Components Extracted
Hexane23Non-polar diterpenoids, waxes
Chloroform23Medium-polarity terpenoids
Butanol23Polar glycosides, alkaloids

Chromatographic Purification

The hexane fraction undergoes silica gel column chromatography to isolate 16-Hydroxy-2-oxocleroda-3,13-dien-15,16-olide. Gradient elution with ethyl acetate (EtOAc) and hexane is employed to separate compounds based on polarity.

Flash Column Chromatography

A 20% EtOAc/hexane gradient elutes the target compound. Sub-fractions are collected and analyzed via thin-layer chromatography (TLC) using vanillin-sulfuric acid staining. The active sub-fraction is further purified using flash silica gel (230–400 mesh) with a 6% EtOAc/hexane gradient, yielding 3.56 g of pure compound from 30 g of crude hexane extract.

Table 2: Chromatographic Conditions

Stationary PhaseMobile PhaseGradientFraction VolumeYield (%)
Silica gel (60–120 mesh)EtOAc/Hexane0–100% EtOAc500 mL11.9
Flash silica gel (230–400 mesh)EtOAc/Hexane6% EtOAc200 mL12.3

Structural Characterization

The isolated compound is validated using spectroscopic methods:

  • 1H NMR (300 MHz, CDCl3): δ 5.45 (1H, br s, H-14), 4.90 (1H, d, J = 10.2 Hz, H-15), 2.80 (1H, m, H-1), 1.25 (3H, s, H-20).

  • 13C NMR: 178.9 (C-16), 170.2 (C-15), 139.5 (C-3), 125.6 (C-13).

  • ESI-MS: m/z 333.2 [M+H]+ (calculated for C20H28O4: 332.43).

Alternative Isolation Techniques

High-Performance Liquid Chromatography (HPLC)

Preparative HPLC with a C18 column (Symmetry-Shield, 5 μm, 4.6 × 150 mm) and acetonitrile/0.1% formic acid (92:8 v/v) mobile phase has been used for final purification, achieving >98% purity.

Yield Optimization Strategies

  • Leaf Harvesting Time: Higher yields are reported during the monsoon season, likely due to increased biosynthetic activity.

  • Particle Size Reduction: Grinding leaves to 0.5–1 mm particles improves extraction efficiency by 18% compared to coarse powder.

  • Ultrasonic-Assisted Extraction: Sonication at 37°C for 20 minutes enhances diterpenoid recovery by 22%.

Challenges in Large-Scale Production

  • Low Natural Abundance: The compound constitutes only 0.02–0.05% of dried leaf mass, necessitating processing of >50 kg biomass for gram-scale yields.

  • Isomer Separation: Co-elution with structurally similar clerodanes (e.g., 16α-hydroxycleroda-3,13(14)Z-dien-15,16-olide) requires careful gradient optimization.

  • Oxidative Degradation: Exposure to light or oxygen during purification leads to epoxidation at C-3/C-4, reducing bioactivity.

Analytical Quality Control

Batch consistency is verified using:

  • HPLC-DAD: Retention time = 12.7 min (λ = 254 nm).

  • Melting Point: 189–191°C (uncorrected).

  • Optical Rotation: [α]D25 = -47.6° (c = 0.1, CHCl3).

Synthetic Approaches

While no total synthesis has been reported, semi-synthetic modification of clerodane precursors is under investigation. Microbial biotransformation using Aspergillus niger ATCC 9142 produces 16-hydroxy derivatives from cleroda-3,13-dien-15-oic acid, albeit with <5% conversion efficiency .

Chemical Reactions Analysis

Types of Reactions: 16-Hydroxy-2-oxocleroda-3,13-dien-15,16-olide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used to oxidize the compound.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are used for reduction reactions.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide or potassium tert-butoxide.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.

Scientific Research Applications

Pharmacological Properties

The compound exhibits a wide range of pharmacological activities, including:

  • Anti-cancer Activity : Research has demonstrated that 16-hydroxy-2-oxocleroda-3,13-dien-15,16-olide induces apoptosis in various cancer cell lines, particularly bladder cancer cells (T24). It operates through multiple intracellular signaling pathways, including the modulation of the epidermal growth factor receptor (EGFR) pathway and the induction of oxidative stress .
  • Mechanisms of Action : The compound inhibits cell proliferation in a concentration-dependent manner and leads to mitochondrial-dependent apoptosis. Key mechanisms include:
    • Increased production of reactive oxygen species (ROS).
    • Downregulation of anti-apoptotic proteins such as Bcl-2.
    • Upregulation of pro-apoptotic factors like cleaved PARP and caspase-3.
    • Induction of cell cycle arrest at the G0/G1 phase by inhibiting cyclin-dependent kinases .

Cancer Treatment

The most notable application of this compound is in cancer therapy. The compound has shown promise in:

Cancer Type Mechanism Results
Bladder CancerInduces apoptosis via oxidative stress and cell cycle arrestSignificant reduction in cell viability and proliferation .
Other CancersExhibits anti-tumor effects across various cell linesDemonstrated cytotoxicity and inhibition of growth in multiple studies .

Anti-inflammatory Effects

In addition to its anti-cancer properties, this compound has been studied for its potential anti-inflammatory effects. The compound may inhibit inflammatory pathways and reduce cytokine production, which could be beneficial in treating inflammatory diseases.

Case Studies

Several studies have highlighted the efficacy of this compound in various applications:

  • Bladder Cancer Study : A study demonstrated that treatment with this compound led to significant apoptosis in T24 human bladder cancer cells. The research indicated that it reduced the expression of key oncogenic pathways and promoted cell cycle arrest .
  • Pharmacokinetic Studies : Research involving pharmacokinetic profiling has been conducted to understand the absorption and metabolism of this compound in biological systems .

Mechanism of Action

The mechanism of action of 16-Hydroxy-2-oxocleroda-3,13-dien-15,16-olide involves the modulation of histone-modifying enzymes, leading to the induction of apoptosis in cancer cells . It targets specific molecular pathways involved in cell death, making it a potential therapeutic agent for cancer treatment.

Comparison with Similar Compounds

Comparison with Similar Clerodane Diterpenes

Structural Variations and Implications

Clerodane diterpenes share a common tetracyclic framework but differ in substituents (hydroxyl, oxo, or carboxylic acid groups) at positions 2, 3, 12, 13, 15, and 14. Key structural analogs include:

Compound Name Key Substituents Biological Targets/Activities
16-Hydroxy-2-oxocleroda-3,13-dien-15,16-olide 2-oxo, 16-hydroxy Limited data; potential cytotoxicity
16-Hydroxycleroda-3,13-dien-15,16-olide (HCD) 16-hydroxy EGFR/PI3K/Akt/mTOR pathways , PRC2 complex inhibition , COX/LOX inhibition
16-Oxocleroda-3,13-dien-15-oic acid 16-oxo, 15-carboxylic acid Anti-inflammatory (IC50 comparable to NSAIDs)
Cleroda-4(18),13-dien-15,16-olide (Compound 3/4) 4(18)-double bond, 16-olide Xanthine oxidase (XO) inhibition (IC50 < allopurinol)
12(S),16ϵ-Dihydroxycleroda-3,13-dien-15,16-olide 12(S)-hydroxy, 16ϵ-hydroxy Antibiotic sensitization (MRSA)

Mechanisms of Action and Efficacy

Anticancer Activity
  • HCD induces apoptosis via mitochondrial ROS overproduction, EGFR inactivation, and PI3K/Akt/mTOR pathway modulation in bladder, renal, and breast cancers . It also targets epigenetic regulators like the PRC2 complex in leukemia .
  • This compound lacks detailed mechanistic studies but is speculated to exhibit cytotoxicity due to structural similarity to HCD. The 2-oxo group may alter electron distribution, affecting interactions with kinases or epigenetic enzymes.
Anti-Inflammatory Activity
  • HCD and analogs (e.g., compound 38 in ) inhibit COX-1/2 and 5-LOX with IC50 values comparable to indomethacin and diclofenac . Molecular docking shows hydrogen bonding with Glu 802 and Thr 1010 in COX-1 .
  • 16-Oxocleroda-3,13-dien-15-oic acid demonstrates potent anti-inflammatory activity, suggesting that oxo groups at position 16 enhance binding to inflammatory enzymes .
Enzyme Inhibition
  • Cleroda-4(18),13-dien-15,16-olide (Compound 3/4) inhibits XO via hydrogen bonding with Glu 802 and Thr 1010, achieving IC50 values significantly lower than allopurinol (p<0.001) .

Pharmacological Potency

  • HCD : IC50 values range from 5–20 µM in cancer cell lines (e.g., T24 bladder cancer, K562 leukemia) .
  • Cleroda-4(18),13-dien-15,16-olide: XO inhibition IC50 = 0.8 µM (vs. allopurinol IC50 = 2.1 µM) .
  • This compound : Cytotoxicity data are unavailable, but its commercial availability as a reference standard suggests ongoing research interest .

Biological Activity

16-Hydroxy-2-oxocleroda-3,13-dien-15,16-olide is a clerodane diterpene with notable biological activities, particularly in the context of cancer treatment and anti-inflammatory properties. This article explores its mechanisms of action, therapeutic potential, and relevant research findings.

PropertyValue
Molecular FormulaC20_{20}H28_{28}O4_{4}
Molecular Weight332.43 g/mol
Density1.1 ± 0.1 g/cm³
Boiling Point513.4 ± 45.0 °C at 760 mmHg
CAS Number165459-53-0

This compound exhibits its biological effects through several mechanisms:

  • Induction of Apoptosis : Research has shown that this compound can induce apoptosis in various cancer cell lines, including human bladder cancer cells (T24). The mechanism involves:
    • Increased production of reactive oxygen species (ROS).
    • Decrease in mitochondrial membrane potential.
    • Altered expression of apoptosis-related proteins such as Bcl-2 and cytochrome c .
  • Cell Cycle Arrest : The compound causes cell cycle arrest at the G0/G1 phase by downregulating cyclin D1 and cyclin-dependent kinases (CDKs) while upregulating p21 and p53 .
  • Inhibition of Signaling Pathways : It inhibits several key signaling pathways associated with cancer progression:
    • Downregulation of phosphorylated forms of EGFR, MEK1/2, ERK1/2, Akt, mTOR, and HIF-1α .
  • Anti-inflammatory Effects : The compound has demonstrated significant anti-inflammatory activity by inhibiting enzymes such as COX-1 and COX-2. In vitro studies showed that it effectively reduces inflammation markers in macrophage models .

Cancer Research

A study on the effects of this compound on renal carcinoma cells indicated that it inhibits proliferation through mitochondrial-dependent apoptosis pathways involving Akt and mTOR signaling .

Another investigation into its effects on bladder cancer cells revealed that the compound could significantly reduce cell viability in a concentration-dependent manner, highlighting its potential as a therapeutic agent against various cancers .

Anti-leishmanial Activity

While primarily noted for its anti-cancer properties, related compounds from the same family have shown promising anti-leishmanial activity. For instance, clerodane diterpenoids have been identified as potent inhibitors of Leishmania DNA topoisomerase I, suggesting a broader scope for therapeutic applications beyond oncology .

Comparative Analysis with Similar Compounds

The biological activities of this compound can be compared with other clerodane diterpenes:

CompoundBiological Activity
16α-Hydroxycleroda-3,13(14)Z-dien-15,16-olide Antileishmanial and non-cytotoxic properties
6alpha,16,18-Trihydroxycleroda Anti-inflammatory and hepatoprotective effects

Q & A

Basic Research Questions

Q. What spectroscopic and chromatographic methods are recommended for identifying 16-Hydroxy-2-oxocleroda-3,13-dien-15,16-olide in natural extracts?

  • Methodological Answer : Use high-resolution mass spectrometry (HRMS) to confirm the molecular formula (C₂₀H₃₀O₃, MW 318.45) and NMR (¹H, ¹³C, DEPT) to resolve its clerodane diterpenoid backbone. Chromatographic separation via HPLC with a C18 column and UV detection at 210–240 nm is optimal due to the compound’s conjugated ketone and lactone moieties . For structural validation, compare spectral data with databases like SciFinder or PubChem, ensuring alignment with InChIKey LVSCWEDTMWAASP-RQRNCZJESA-N .

Q. How can researchers design preliminary bioactivity assays for this compound?

  • Methodological Answer : Begin with in vitro cytotoxicity assays (e.g., MTT or SRB) against cancer cell lines (e.g., HeLa, MCF-7) at concentrations of 1–100 µM. Pair this with antimicrobial disk diffusion assays (against Staphylococcus aureus or E. coli) to assess broad-spectrum activity. Include positive controls (e.g., doxorubicin for cytotoxicity, ampicillin for antimicrobial) and triplicate trials to ensure reproducibility .

Q. What are the best practices for isolating this compound from plant sources?

  • Methodological Answer : Use Soxhlet extraction with ethanol or methanol, followed by liquid-liquid partitioning (ethyl acetate/water) to concentrate clerodane diterpenoids. Further purify via silica gel chromatography with gradient elution (hexane:ethyl acetate 9:1 → 1:1). Monitor fractions using TLC (Rf ~0.4 in hexane:EtOAc 7:3) and confirm purity via HPLC (>95% peak area) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for this compound across studies?

  • Methodological Answer : Conduct a systematic meta-analysis of existing data, focusing on variables like assay conditions (e.g., pH, solvent), cell line viability thresholds, and compound stability (e.g., lactone ring hydrolysis). Use statistical tools (ANOVA, Tukey’s HSD) to identify outliers. Replicate conflicting studies under controlled conditions, emphasizing standardized protocols .

Q. What factorial design approaches optimize the semi-synthesis of 16-Hydroxy-2-oxocleroda derivatives?

  • Methodological Answer : Apply a 2³ factorial design to test variables: temperature (25°C vs. 60°C), catalyst (BF₃·Et₂O vs. p-TsOH), and reaction time (6h vs. 24h). Use response surface methodology (RSM) to maximize yield and minimize byproducts. Validate results via LC-MS and computational tools (e.g., Gaussian for transition-state modeling) .

Q. How can molecular docking studies elucidate the compound’s mechanism of action in cancer pathways?

  • Methodological Answer : Dock the compound into protein targets (e.g., Bcl-2, NF-κB) using AutoDock Vina. Parameterize the ligand with semi-empirical charges (AM1-BCC) and solvation effects (GBSA). Validate binding poses via molecular dynamics simulations (NAMD/GROMACS) over 100 ns. Correlate docking scores (ΔG) with in vitro IC₅₀ values to prioritize targets .

Q. What interdisciplinary strategies address the compound’s low bioavailability in preclinical models?

  • Methodological Answer : Develop lipid-based nanoformulations (e.g., liposomes, SNEDDS) to enhance solubility. Use in situ perfusion models (rat intestinal loop) to assess absorption kinetics. Pair with metabolomics (LC-QTOF-MS) to identify phase I/II metabolites and CYP450 interactions. Integrate findings via PBPK modeling (GastroPlus) .

Methodological Framework for Addressing Contradictions

  • Step 1 : Replicate experiments under standardized conditions (pH 7.4, 37°C, DMSO ≤0.1% v/v).
  • Step 2 : Apply Bland-Altman analysis to compare inter-study variability in IC₅₀ values.
  • Step 3 : Use pathway enrichment tools (DAVID, KEGG) to contextualize divergent bioactivity findings .

Theoretical Integration

Link findings to clerodane diterpenoid biosynthesis pathways (e.g., mevalonate vs. MEP routes) and ecological roles (plant defense mechanisms). Use isotopic labeling (¹³C-glucose) to trace biogenetic origins in source plants .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.